5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine
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Overview
Description
5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxine ring system with a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of a Mannich reaction, where a benzodioxine precursor is reacted with prop-2-en-1-ylamine in the presence of a chiral catalyst such as pseudoephedrine. This reaction is carried out in an aqueous medium, leading to the formation of the desired product with high yields and optical purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzodioxines.
Scientific Research Applications
5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The compound is known to interfere with action potential conduction, which may contribute to its biological activities . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT): This compound has a similar structure with an allyl group and is known for its psychotropic effects.
2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide: This compound is used in the synthesis of coordination complexes with various biological activities.
Uniqueness
5-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific benzodioxine ring system and prop-2-en-1-yl substituent, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12O2 |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-prop-2-enyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C11H12O2/c1-2-4-9-5-3-6-10-11(9)13-8-7-12-10/h2-3,5-6H,1,4,7-8H2 |
InChI Key |
DNUYRRMFNLTYIY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C2C(=CC=C1)OCCO2 |
Origin of Product |
United States |
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